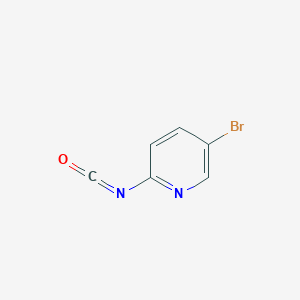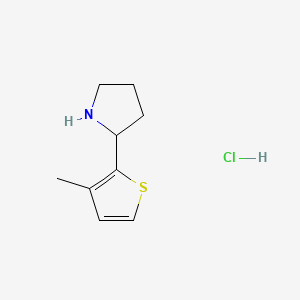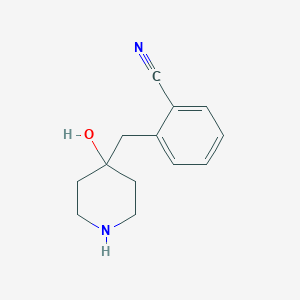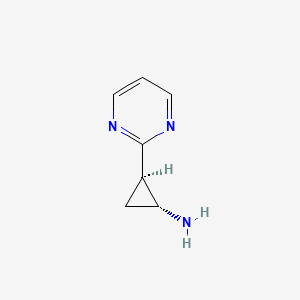
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- typically involves the reaction of 2-aminobenzothiazole with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium metabisulfite . The reaction conditions include maintaining a temperature range of 60-80°C and using a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in inhibiting specific enzymes and pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of 2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes like BCL-2, which are involved in the regulation of apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanone, 1-(2-benzothiazolyl)-
- 2-Propanone, 1-(4-hydroxy-2-benzothiazolyl)-
- 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-
Uniqueness
2-Propanone, 3-(2-benzothiazolyl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .
Propriétés
Numéro CAS |
62693-26-9 |
|---|---|
Formule moléculaire |
C10H6F3NOS |
Poids moléculaire |
245.22 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2 |
Clé InChI |
NLHUDQAMKLHHSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)

![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)






